molecular formula C10H18O B157807 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- CAS No. 1845-51-8

4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-

Cat. No. B157807
CAS RN: 1845-51-8
M. Wt: 154.25 g/mol
InChI Key: CZVXBFUKBZRMKR-UHFFFAOYSA-N
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Description

“4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-” is a chemical compound that is also known as lavandulol . It is a component of lavender oil .


Synthesis Analysis

The synthesis of “4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-” involves various chemical reactions. For instance, unsaturated alcohols can undergo intramolecular cyclization reactions to form cyclic ethers and other cyclic structures.


Molecular Structure Analysis

The molecular formula of “4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-” is C10H18O . Its molecular weight is 154.2493 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-” are complex. For instance, it has been found that unsaturated alcohols can undergo intramolecular cyclization reactions to form cyclic ethers and other cyclic structures.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-” include a molecular weight of 154.2493 . The boiling point is 106-107 °C (Press: 13 Torr) and the density is 0.907 g/mL at 20 °C (lit.) .

properties

IUPAC Name

5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVXBFUKBZRMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CO)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866690
Record name 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

229.00 to 230.00 °C. @ 760.00 mm Hg
Record name (R)-Lavandulol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly
Record name (R)-Lavandulol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Lavandulol, (+/-)-

CAS RN

58461-27-1, 498-16-8
Record name (±)-Lavandulol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58461-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lavandulol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058461271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropenyl-5-methylhex-4-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.676
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAVANDULOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YPC7F65XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-Lavandulol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
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Citations

For This Compound
61
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
AM Api a, D. Belsito b, D. Botelho a, M. Bruze c, GA Burton Jr. d, J. Buschmann e, ML Dagli f, M. Date a, W. Dekant g, C. Deodhar a, M. Francis a, AD Fryer h, L. Jones a, K. Joshi a, S. La …
J Li, X Wang, S Xun, Q Guo, Y Wang, Y Jia… - Drug Design …, 2022 - Taylor & Francis
Purpose To investigate the effective components and possible mechanism of action of Lavandula angustifolia Mill. essential oil (LEO) in preventing vomiting through the olfactory …
Number of citations: 1 www.tandfonline.com
BP Ezhilan, R Neelamegam - Pharmacognosy research, 2012 - ncbi.nlm.nih.gov
Background: The presence of diverse secondary metabolites has been reported from species of the genus Polygonum. However, there has been not much information available on …
Number of citations: 221 www.ncbi.nlm.nih.gov
L Hui, L He, L Huan, L XiaoLan… - African Journal of …, 2010 - academicjournals.org
The Lavenders are a genus of about 25-30 species of flowering plants in the mint family, Lamiaceae, native to the Mediterranean region south to tropical Africa and to the many regions …
Number of citations: 192 academicjournals.org
G Cao, Q Shan, X Li, X Cong, Y Zhang, H Cai, B Cai - Analyst, 2011 - pubs.rsc.org
Fresh Mentha haplocalyx is a well known traditional Chinese medicinal material (CMM) used in both China and America. This paper reports analysis of the volatile components of fresh …
Number of citations: 44 pubs.rsc.org
N Chlif, A Ed-Dra, M Diouri, N El Messaoudi… - Biodiversitas Journal of …, 2021 - smujo.id
Abstract. Chlif N, Ed-Dra A, Diouri M, Messaoudi NE, Zekkori B, Filali FR, Bentayeb A. 2021. Chemical composition, antibacterial and antioxidant activities of essential oils extracted from …
Number of citations: 6 www.smujo.id
XL Gao, C Cui, HF Zhao, MM Zhao, L Yang… - Food Science and …, 2010 - Springer
Considering the important influence of longtime (150 day) moromi fermentation and heat treatment on the aroma formation of traditional Chinese-type soy sauce (TCSS), volatile …
Number of citations: 135 link.springer.com
VI Babushok, PJ Linstrom, IG Zenkevich - Journal of Physical and …, 2011 - pubs.aip.org
Gas chromatographic retention indices were evaluated for 505 frequently reported plant essential oil components using a large retention index database. Retention data are presented …
Number of citations: 851 pubs.aip.org
VV PLATONOV, BG VALENTINOV, GT SUKHIH… - ВЕСТНИК НОВЫХ … - vnmt.ru
The aim of the study was to study the chemical composition of organic matter of thyme herb by chromatography-mass spectrometry using the example of its n-hexane extract, obtaining …
Number of citations: 2 www.vnmt.ru
E Núñez-Carmona, M Abbatangelo, V Sberveglieri - Sensors, 2021 - mdpi.com
Tea is the second most consumed beverage, and its aroma, determined by volatile compounds (VOCs) present in leaves or developed during the processing stages, has a great …
Number of citations: 15 www.mdpi.com

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